N-(3-chloro-4-methoxyphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide
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Overview
Description
This would typically include the compound’s systematic name, its common name if applicable, and its structural formula.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Anti-inflammatory Activity
A study highlights the synthesis of novel derivatives with a core structure similar to the specified compound, demonstrating significant anti-inflammatory activity. These derivatives were designed by modifying the molecular structure to enhance biological activity, indicating the potential of such compounds in treating inflammation-related conditions (Sunder & Maleraju, 2013).
Antimicrobial and Antitumor Activities
Another research area involves the exploration of antimicrobial and antitumor activities. A study synthesized new derivatives bearing different heterocyclic rings based on a similar benzothiazole structure, which were then screened for antitumor activity against various human tumor cell lines. Some of these compounds showed considerable anticancer activity, suggesting the therapeutic potential of such molecules in oncology (Yurttaş, Tay, & Demirayak, 2015).
Photovoltaic Efficiency and Ligand-Protein Interactions
Research also extends into the photophysical properties of benzothiazolinone acetamide analogs, including their potential applications in photovoltaic cells due to good light harvesting efficiency and free energy of electron injection. These studies offer insights into the versatility of such compounds in energy conversion and storage technologies. Additionally, molecular docking studies have been performed to understand the binding interactions of these compounds with biological targets, highlighting their potential in drug design and therapeutic applications (Mary et al., 2020).
Metabolic Stability and Drug Design
In the realm of pharmaceuticals, the modification of molecular structures to improve metabolic stability is a significant area of research. By altering the heterocyclic ring systems, researchers aim to develop compounds with enhanced pharmacokinetic profiles suitable for drug development. This involves systematic studies on structure-activity relationships (SAR) to identify the most promising candidates for further evaluation (Stec et al., 2011).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards, and determining how to handle and store it safely.
Future Directions
This involves considering potential future research directions, such as new reactions that the compound could undergo, new applications for it, or new methods of synthesizing it.
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O2S/c1-22(17-21-16-12(19)4-3-5-14(16)25-17)9-15(23)20-10-6-7-13(24-2)11(18)8-10/h3-8H,9H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHUHPDILCHYJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=C(C=C1)OC)Cl)C2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide |
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